REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=O.C1(C)C=CC=CC=1>C1(C)C=CC=CC=1.CCO>[ClH:1].[OH:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH:13]([C:12]([O:16][CH2:17][CH3:18])=[O:15])[NH:2][CH2:3][CH2:4]2 |f:0.1,2.3,4.5,6.7|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCC=1C=C(C=CC1)O
|
Name
|
ethyl glyoxylate toluene
|
Quantity
|
6.15 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC.C1(=CC=CC=C1)C
|
Name
|
toluene EtOH
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hr
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate/diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC=1C=C2CCNC(C2=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.86 mmol | |
AMOUNT: MASS | 6.15 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |